molecular formula C11H16ClNO B1345307 4-Piperidin-4-ylphenol hydrochloride CAS No. 263139-27-1

4-Piperidin-4-ylphenol hydrochloride

Cat. No.: B1345307
CAS No.: 263139-27-1
M. Wt: 213.7 g/mol
InChI Key: DGUWALWRCOPUBK-UHFFFAOYSA-N
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Description

4-Piperidin-4-ylphenol hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl and a molecular weight of 213.70 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and phenol, an aromatic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-ylphenol hydrochloride typically involves the reaction of 4-piperidone with phenol under specific conditions. One common method includes the catalytic hydrogenation of 4-piperidone in the presence of phenol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the reduction of dihydropyridones and subsequent reactions to introduce the phenolic group. The process may involve the use of zinc/acetic acid for reduction and catalytic hydrogenation for further modifications .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-4-ylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form piperidones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or zinc/acetic acid.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

Scientific Research Applications

4-Piperidin-4-ylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing piperidine-based pharmaceuticals.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Piperidin-4-ylphenol hydrochloride involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4-Piperidone: A precursor in the synthesis of 4-Piperidin-4-ylphenol hydrochloride.

    Piperidine: The parent compound, widely used in organic synthesis and drug development.

    Phenol: An aromatic compound with various industrial and medicinal applications.

Uniqueness: this compound is unique due to its combined structural features of piperidine and phenol, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-piperidin-4-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUWALWRCOPUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263139-27-1
Record name 4-(piperidin-4-yl)phenol hydrochloride
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